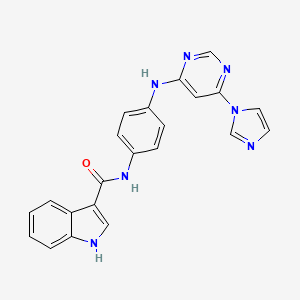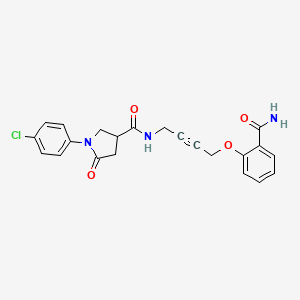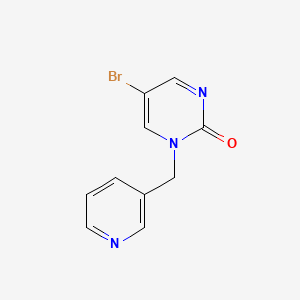
5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrimidinone precursor with a brominating agent, such as bromine or N-bromosuccinimide, to introduce the bromine atom at the 5-position. The pyridin-3-ylmethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques would provide information about the types and connectivity of the atoms in the molecule, as well as the overall 3D structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromine atom and the pyridin-3-ylmethyl group. The bromine atom is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction. The pyridin-3-ylmethyl group could potentially participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques. These might include differential scanning calorimetry (DSC) for melting point determination, gas chromatography (GC) for boiling point determination, and various solubility tests .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of new derivatives of pyrimidines and their biological evaluation. For instance, the synthesis of novel coumarin derivatives, including pyrimidine compounds, has been explored for their antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, the synthesis of pyrimidin-4-one derivatives and their evaluation as antimicrobial and antifungal agents have been reported, indicating their potential in the development of new therapeutic agents (Lanjewar, Rahatgaonkar, Chorghade, & Saraf, 2009).
Structural and Theoretical Studies
Research has also been conducted on the structural and spectroscopic analysis of pyrimidine derivatives, providing insights into their properties. For instance, studies on the spectroscopic characterization and density functional theory analyses have been carried out to understand the optical and electronic properties of these compounds, which are crucial for their applications in various fields such as material science and pharmaceuticals (Vural & Kara, 2017).
Anticancer and Anti-inflammatory Applications
Some derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016). Another study synthesized pyrimidine derivatives and assessed their anti-inflammatory activity, revealing several compounds with significant effects, comparable to standard drugs (Chaydhary, Singh, & Kumarverma, 2015).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the other reactants and the reaction conditions .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a brominated compound, it could potentially be hazardous if ingested or inhaled, and it might be irritating to the skin and eyes. Proper safety precautions should be taken when handling this compound .
Future Directions
Future research on this compound could involve further exploration of its reactivity and potential applications. For example, it could be investigated as a potential precursor for the synthesis of other brominated compounds, or as a potential drug candidate if it shows promising biological activity .
properties
IUPAC Name |
5-bromo-1-(pyridin-3-ylmethyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-5-13-10(15)14(7-9)6-8-2-1-3-12-4-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGBWHHEVHEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

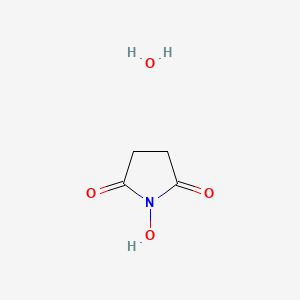
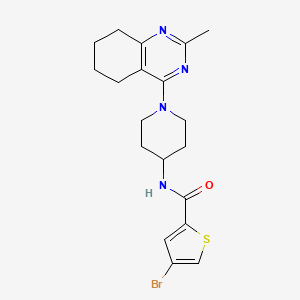
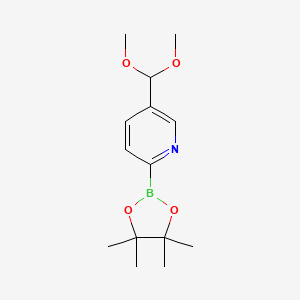
![2-(2-(Naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2936783.png)

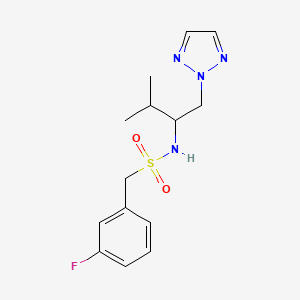
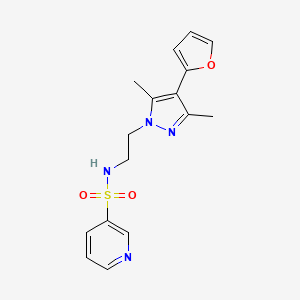
![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2936791.png)
![2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B2936794.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)
![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)
![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)
